Hainantoxin-III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hainantoxin-III (HNTX-III; hainantoxin-3) is a peptide that has been isolated from the venom of the Chinese bird spider Seleconosmia hainana. Hainantoxin-III specifically blocks mammalian neuronal tetrodotoxin-sensitive voltage-gated sodium channels (VGSCs). Hainantoxin III was found inactive on tetrodotoxin-resistant VGSCs and voltage-gated Ca2+channels (both high and low voltage-activated).Hainantoxin-III strongly depressed the amplitude of rat DRG tetrodotoxin-sensitive Na+ currents with an IC50 value of 1.1 nM. Like Hainantoxin-IV, Hainantoxin-III causes a hyperpolarizing shift of about 10 mV in the voltage midpoint of steady-state Na+ channel inactivation. Similar to Huwentoxin-IV, Hainantoxin-III and Hainantoxin-IV do not affect the activation and inactivation kinetics of Na+ currents.Hainantoxin-III inhibits Nav1.7 current amplitude without significantly altering the activation and inactivation kinetics. Hainantoxin-III increases the deactivation of the Nav1.7 current after extreme depolarizations. Hainantoxin-III seems to interact with site 4 and to trap the domain II voltage sensor in the closed state. The inhibition of Nav1.7 by hainantoxin-III is reversible upon washing, but no reversibility was observed for Hainantoxin-IV and Huwentoxin-IV. Hainantoxin-III was shown to block Nav1.1, Nav1.2, Nav1.3 and Nav1.7 expressed in HEK293 cells with IC50 values of 1.27 µM, 275 nM, 491 nM and 232 nM, respectively.

Aplicaciones Científicas De Investigación

Inhibition of Neuronal Channels

Hainantoxin-III (HNTX-III), along with Hainantoxin-IV, is known to inhibit neuronal tetrodotoxin-sensitive Na+ channels in rat dorsal root ganglion neurons. These toxins do not affect Ca2+ channels or tetrodotoxin-resistant voltage-gated Na+ channels. HNTX-III, in particular, has been found to strongly depress the amplitude of tetrodotoxin-sensitive Na+ currents, indicating its potential application in neurological research and drug development (Xiao & Liang, 2003).

Structural and Functional Analysis

The structural and functional analysis of HNTX-III has been a significant area of study. It is a neurotoxin preferentially inhibiting tetrodotoxin-sensitive voltage-gated sodium channels. The detailed study of its structure in aqueous solution using 2-D 1H-NMR techniques has provided insights into its interaction with neuronal channels, which is crucial for understanding its mode of action and potential applications (Liu, Zhu, Hu, & Liang, 2013).

Synthesis and Refolding

The synthesis and oxidative refolding of HNTX-III have been explored, revealing effective methods to produce this toxin in a laboratory setting. This research is fundamental for the large-scale production of HNTX-III for further pharmacological studies and potential therapeutic applications (Pi, Quan, & Zeng, 2007).

Recombinant Production and Analysis

Heterologous expression and purification of HNTX-III in E. coli have been successfully achieved. This process is essential for the cost-effective production of this toxin for research and potential therapeutic use. The recombinant HNTX-III was found to have similar activity to the natural form, proving the effectiveness of this method (Wu, Chen, Jiang, Wu, Zhu, Meng, & Zhang, 2017).

Analgesic Potential

HNTX-III has been studied for its potential analgesic effects. In animal models of inflammatory and neuropathic pain, HNTX-III has been shown to alleviate pain without inducing impairment of motor coordination. This suggests its possible application in developing new pain management therapies (Liu, Liu, Wang, Wang, & Zhang, 2018).

Molecular Engineering for Enhanced Potency

Research has been conducted on engineering HNTX-III mutants with increased potency and selectivity against certain sodium channels, such as hNav1.7, for pain treatment. This work provides insights into the development of more effective and targeted analgesic agents (Zhang, Wang, Peng, Zhang, Yang, Li, Li, Tang, Chen, Liang, Liu, Wang, & Liu, 2021).

Propiedades

Fórmula molecular |

C154H228N44O45S6 |

|---|---|

Peso molecular |

3608.20 Da |

Apariencia |

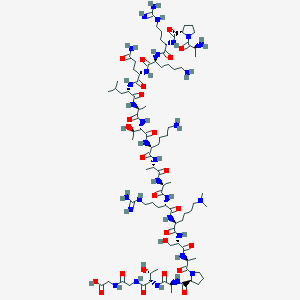

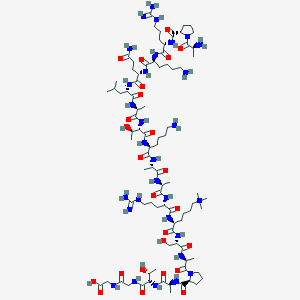

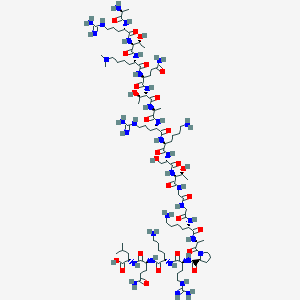

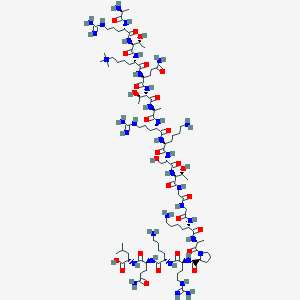

White lyophilized solidPurity rate: > 97%AA sequence: Gly-Cys2-Lys-Gly-Phe-Gly-Asp-Ser-Cys9-Thr-Pro-Gly-Lys-Asn-Glu-Cys16-Cys17-Pro-Asn-Tyr-Ala-Cys22-Ser-Ser-Lys-His-Lys-Trp-Cys29-Lys-Val-Tyr-Leu-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29Length (aa): 33 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.